molecular formula C22H17NO4 B3510949 methyl 4-(9H-xanthene-9-amido)benzoate

methyl 4-(9H-xanthene-9-amido)benzoate

Cat. No.: B3510949
M. Wt: 359.4 g/mol
InChI Key: HQLZTBZBGMIUDT-UHFFFAOYSA-N
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Description

Methyl 4-(9H-xanthene-9-amido)benzoate is a synthetic compound featuring a xanthene core linked to a benzoate ester via an amide bond. This compound is of interest in materials science and medicinal chemistry due to its structural hybridity, which allows for tunable electronic and steric properties .

Properties

IUPAC Name

methyl 4-(9H-xanthene-9-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-26-22(25)14-10-12-15(13-11-14)23-21(24)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLZTBZBGMIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(9H-xanthene-9-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(9H-xanthene-9-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(9H-xanthene-9-amido)benzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The xanthene core can intercalate into DNA, inhibiting the replication and transcription processes, while the benzoate moiety can interact with various proteins and enzymes, modulating their activities .

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to derivatives sharing the xanthene-carboxamide-benzoate scaffold, with variations in substituents, ester groups, or aromatic systems. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications CAS Number Source ID
Methyl 4-(9H-xanthene-9-amido)benzoate C₂₂H₁₇NO₄ 365.38 Methyl ester, no additional substituents Not provided
Propyl 4-(9H-xanthene-9-carboxamido)benzoate C₂₄H₂₁NO₄ 393.43 Propyl ester (vs. methyl) 346726-79-2
Methyl 4,5-dimethoxy-2-[(9H-xanthene-9-carbonyl)amino]benzoate C₂₄H₂₁NO₆ 419.43 4,5-Dimethoxy on benzoate ring Y205-4387
N-[4-(Trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide C₂₁H₁₄F₃NO₂ 369.34 Trifluoromethylphenyl amide (no benzoate) Y206-9069
9H-Xanthene-9-carboxylic acid benzhydryl-amide C₂₇H₂₁NO₂ 391.46 Benzhydryl amide (bulky substituent) 328931-64-2

Key Comparative Analysis

Ester Chain Length and Solubility
  • Methyl ester (target compound): Offers balanced solubility in polar solvents (e.g., ethyl acetate, methanol), as evidenced by crystallization protocols used for similar esters .
Substituent Effects on Electronic Properties
  • 4,5-Dimethoxy substitution (Y205-4387) : Methoxy groups donate electron density, altering the benzoate ring's electronic profile. This may enhance fluorescence quantum yield or shift absorption/emission wavelengths .
Steric and Binding Interactions
  • Benzhydryl amide (CAS 328931-64-2) : The bulky benzhydryl group introduces steric hindrance, which could impede interactions with biological targets but improve thermal stability in material applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-(9H-xanthene-9-amido)benzoate
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methyl 4-(9H-xanthene-9-amido)benzoate

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